1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Overview
Description
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole ring substituted with a fluoro group and a piperazine moiety, making it a potential candidate for various pharmacological applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to interact with various biological targets such as dopamine and serotonin receptors .
Mode of Action
It’s worth noting that similar compounds have been found to act as antagonists at dopamine and serotonin receptors . This suggests that 1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one might interact with these receptors, inhibiting their activity and leading to changes in neurotransmitter levels.
Pharmacokinetics
Similar compounds have been found to be soluble in alcohol and ether , which could potentially impact their absorption and distribution in the body.
Preparation Methods
The synthesis of 1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Piperazine Moiety: The piperazine ring can be attached through nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the benzothiazole ring.
Formation of the Pentanone Chain: The final step involves the attachment of the pentanone chain, which can be achieved through acylation reactions using pentanoyl chloride and a suitable base.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts, solvents, and controlled reaction conditions.
Chemical Reactions Analysis
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl group of the pentanone chain, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the pentanone chain.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent, given the biological activity of benzothiazole derivatives against Mycobacterium tuberculosis.
Biological Studies: It is used in molecular docking studies to understand protein-ligand interactions and to design new inhibitors with enhanced activity.
Pharmacological Research: The compound is investigated for its potential effects on various biological targets, including enzymes and receptors involved in disease pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other bioactive compounds or as a reference standard in analytical chemistry.
Comparison with Similar Compounds
1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one can be compared with other benzothiazole derivatives:
4-Chloro-6-fluoro-1,3-benzothiazol-2-amine: This compound has a similar benzothiazole ring with a fluoro group but lacks the piperazine and pentanone moieties.
6-Bromo-4-fluoro-1,3-benzothiazol-2-amine: Similar structure with a bromo group instead of a chloro group, showing different reactivity and biological activity.
1-[(1R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides: These compounds have a similar benzothiazole ring but differ in the substituents attached to the ring, leading to variations in biological activity.
Properties
IUPAC Name |
1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3OS/c1-2-3-4-15(21)19-7-9-20(10-8-19)16-18-13-6-5-12(17)11-14(13)22-16/h5-6,11H,2-4,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCJLANAWAJXKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901323371 | |
Record name | 1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
44.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676664 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
897473-18-6 | |
Record name | 1-[4-(6-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901323371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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